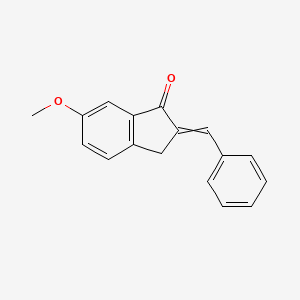![molecular formula C10H9NO4 B8513594 [3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)
[3-(2-nitroethenyl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-nitroethenyl)phenyl] acetate is an organic compound characterized by the presence of an ester functional group, a nitro group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-(2-nitrovinyl)-phenyl ester typically involves the esterification of 3-(2-nitrovinyl)phenol with acetic acid or its derivatives. One common method is the reaction of 3-(2-nitrovinyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of acetic acid 3-(2-nitrovinyl)-phenyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the desired reaction temperature and ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: [3-(2-nitroethenyl)phenyl] acetate can undergo various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, alcohols.
Major Products Formed:
Reduction: 3-(2-Aminovinyl)phenyl acetate.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
[3-(2-nitroethenyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its nitro and ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid 3-(2-nitrovinyl)-phenyl ester is primarily related to its functional groups:
Comparaison Avec Des Composés Similaires
- [3-(2-nitroethenyl)phenyl] acetate
- Acetic acid 3-(2-nitrophenyl)-phenyl ester
- Acetic acid 3-(2-nitroethyl)-phenyl ester
Comparison:
- This compound is unique due to the presence of a nitrovinyl group, which imparts distinct reactivity compared to nitrophenyl or nitroethyl derivatives .
- Acetic acid 3-(2-nitrophenyl)-phenyl ester has a nitrophenyl group, which is less reactive in reduction reactions compared to the nitrovinyl group .
- Acetic acid 3-(2-nitroethyl)-phenyl ester contains a nitroethyl group, which has different steric and electronic properties compared to the nitrovinyl group .
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
[3-(2-nitroethenyl)phenyl] acetate |
InChI |
InChI=1S/C10H9NO4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3 |
Clé InChI |
BBSUWGYHOQWQEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8513527.png)

![1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine](/img/structure/B8513550.png)



![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)





![tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)
